molecular formula C18H16N6O B10925149 N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10925149
M. Wt: 332.4 g/mol
InChI Key: RCFRAQKCNITGIP-UHFFFAOYSA-N
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Description

N~2~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a pyrrole ring, a phenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene . This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N2-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its triazolopyrimidine core, coupled with the pyrrole and phenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(4-pyrrol-1-ylphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H16N6O/c1-13(14-5-7-15(8-6-14)23-10-2-3-11-23)20-17(25)16-21-18-19-9-4-12-24(18)22-16/h2-13H,1H3,(H,20,25)

InChI Key

RCFRAQKCNITGIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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